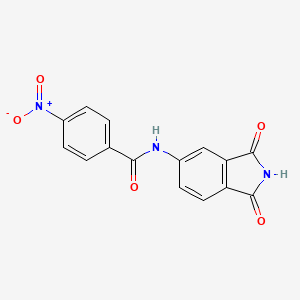

N-(1,3-dioxoisoindolin-5-yl)-4-nitrobenzamide

描述

N-(1,3-Dioxoisoindolin-5-yl)-4-nitrobenzamide (CAS RN: 683235-14-5) is a nitrobenzamide derivative featuring a 1,3-dioxoisoindolinyl moiety. This compound is structurally characterized by a benzamide group substituted with a nitro (-NO₂) group at the para position and a 1,3-dioxoisoindolin-5-yl group attached via an amide linkage. The dioxoisoindolinyl group contributes to its planar, heterocyclic structure, which may influence its pharmacokinetic properties and biological activity .

属性

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O5/c19-13(8-1-4-10(5-2-8)18(22)23)16-9-3-6-11-12(7-9)15(21)17-14(11)20/h1-7H,(H,16,19)(H,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUZMLGKHFXSTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-4-nitrobenzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach involves the reaction of phthalic anhydride with 4-nitroaniline in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to obtain the desired product with moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the production process .

化学反应分析

Types of Reactions

N-(1,3-dioxoisoindolin-5-yl)-4-nitrobenzamide undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The carbonyl groups in the isoindoline-1,3-dione moiety can undergo reduction to form corresponding alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and peracids.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the reagent used.

科学研究应用

N-(1,3-dioxoisoindolin-5-yl)-4-nitrobenzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and inflammatory conditions.

作用机制

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound induces apoptosis in cancer cells by disrupting the cellular microenvironment and enhancing immune responses. The nitro group plays a crucial role in its reactivity, enabling it to interact with cellular proteins and enzymes, leading to the inhibition of cell proliferation and induction of cell death .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Sulfamoyl and Chloro-Substituted Derivatives

A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives (e.g., compound 5o ) were synthesized and evaluated for α-glucosidase and α-amylase inhibitory activity. Compound 5o (2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide) exhibited the highest potency, with IC₅₀ values of 0.31 ± 0.01 µM (α-glucosidase) and 0.42 ± 0.01 µM (α-amylase). These derivatives display enhanced inhibitory activity compared to the parent nitrobenzamide scaffold, likely due to the electron-withdrawing sulfamoyl and chloro groups improving target binding .

Fluorobenzamide Analogues

N-(1,3-Dioxoisoindol-5-yl)-4-fluorobenzamide replaces the nitro group with a fluorine atom. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane permeability.

Heterocyclic Modifications

Thiazolidinone and Benzoxazole Derivatives

- (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide: Incorporates a thiazolidinone ring, which introduces additional hydrogen-bonding sites. This structural feature may enhance interactions with enzymatic targets but could reduce solubility due to increased hydrophobicity .

- N-(2-Benzylbenzoxazol-5-yl)-4-nitrobenzamide (B2): Electrochemical studies revealed a diffusion coefficient of 1.45 × 10⁻⁶ cm²/s and a two-electron transfer process in reduction reactions.

Complex Pharmacological Agents

Androgen Receptor-Targeting Degraders

Compounds like N-((1r,3r)-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-4-(4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperazin-1-yl)benzamide integrate the dioxoisoindolinyl group into proteolysis-targeting chimeras (PROTACs). These molecules leverage the dioxoisoindolinyl moiety for E3 ligase recruitment, enabling targeted protein degradation—a mechanism distinct from the enzymatic inhibition observed in simpler nitrobenzamide derivatives .

Physicochemical and ADME Properties

A comparative analysis of ADME properties (Table 1) highlights key differences:

| Compound | Topological Polar Surface Area (Ų) | Aqueous Solubility (mg/mL) | Rotatable Bonds | Lipinski Violations |

|---|---|---|---|---|

| 5o (Sulfamoyl derivative) | 125.6 | 0.024 | 6 | 0 |

| B2 (Benzoxazole derivative) | 110.3 | 0.015 | 5 | 0 |

| Main compound | Data not reported | Data not reported | 4 | 0 |

Data sourced from supplementary materials of –3 and 9.

- Aqueous Solubility : Sulfamoyl and benzoxazole derivatives exhibit poor solubility (<0.03 mg/mL), likely due to high hydrophobicity. Fluorinated analogues may offer improved solubility .

- Toxicity : Sulfamoyl derivatives show moderate toxicity risks (e.g., hepatotoxicity), whereas fluorobenzamides are predicted to have lower risks .

Bioactivity and Therapeutic Potential

- Enzyme Inhibition : Sulfamoyl derivatives (e.g., 5o ) outperform the main compound in α-glucosidase/α-amylase inhibition, suggesting substituents critically modulate activity .

- Electrochemical Behavior : Benzoxazole derivatives (B2, B3) exhibit reversible redox processes, making them candidates for electrochemical sensing applications, unlike the main compound .

- Targeted Degradation: PROTAC-like compounds demonstrate the versatility of the dioxoisoindolinyl group in non-enzymatic therapeutic strategies .

生物活性

N-(1,3-dioxoisoindolin-5-yl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

N-(1,3-dioxoisoindolin-5-yl)-4-nitrobenzamide features a unique structural framework that includes a dioxoisoindoline core and a nitrobenzamide moiety. This specific arrangement contributes to its reactivity and biological properties.

The compound's mechanism of action primarily involves:

- Induction of Apoptosis : It has been shown to induce apoptosis in various cancer cell lines by disrupting cellular microenvironments and enhancing immune responses.

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer effects.

- AMPK Activation : Similar compounds have demonstrated the ability to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy regulation and metabolism.

Anticancer Properties

N-(1,3-dioxoisoindolin-5-yl)-4-nitrobenzamide has been investigated for its potential as an anticancer agent. Key findings include:

- Cell Viability Assays : Studies have shown that the compound significantly reduces cell viability in various cancer cell lines, indicating strong anticancer potential.

- Mechanistic Insights : The nitro group enhances the compound's reactivity with cellular proteins, leading to inhibition of cell proliferation and induction of apoptosis.

Enzyme Interaction Studies

Research has explored the compound's interaction with various enzymes:

- Binding Affinity : Preliminary studies suggest that it interacts with AMPK and other kinases, which is critical for understanding its pharmacological profile.

- Inhibition Studies : The compound has shown promise in inhibiting specific enzymes linked to cancer progression and metabolic dysregulation.

Table 1: Summary of Biological Activities

Table 2: Mechanistic Studies

| Mechanism | Description | References |

|---|---|---|

| Apoptosis Induction | Disruption of cellular microenvironment | |

| Enzyme Interaction | Binding to AMPK and inhibition of cancer-related enzymes |

Case Studies

Several case studies highlight the therapeutic potential of N-(1,3-dioxoisoindolin-5-yl)-4-nitrobenzamide:

- Study on Cancer Cell Lines : A recent study demonstrated significant apoptotic effects in breast cancer cell lines treated with this compound. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death.

- AMPK Activation : Another study focused on the compound's role as an AMPK activator. Results showed enhanced glucose uptake in treated cells, suggesting potential applications in metabolic disorders alongside its anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。